molecular formula C8H17NO3 B1371089 3-(2-Methoxyethoxy)oxan-4-amine CAS No. 1173164-61-8

3-(2-Methoxyethoxy)oxan-4-amine

Cat. No.: B1371089
CAS No.: 1173164-61-8
M. Wt: 175.23 g/mol
InChI Key: JLZROIGTYSWPMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)oxan-4-amine typically involves the reaction of oxane derivatives with methoxyethanol under controlled conditions. The reaction is catalyzed by a base, such as sodium hydride, and proceeds through nucleophilic substitution to introduce the methoxyethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Methoxyethoxy)oxan-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit monoamine oxidase enzymes, leading to altered neurotransmitter levels and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

    3-(2-Ethoxyethoxy)oxan-4-amine: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

    3-(2-Methoxyethoxy)oxan-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    3-(2-Methoxyethoxy)oxan-4-ol: Features a hydroxyl group instead of an amine group.

Uniqueness: 3-(2-Methoxyethoxy)oxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethoxy group enhances solubility and stability, while the amine group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-(2-methoxyethoxy)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZROIGTYSWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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